(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine
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Overview
Description
(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and industrial processes. This particular compound features a morpholine ring substituted with a tert-butyl group and a nitrophenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with morpholine derivatives. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the substitution process . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Substitution: Potassium carbonate, dimethylformamide (DMF) as solvent.
Major Products Formed
Reduction: 4-tert-Butyl-2-(4-aminophenyl)morpholine.
Oxidation: 4-tert-Butyl-2-(4-nitrophenyl)morpholine N-oxide.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Scientific Research Applications
(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is employed in the development of corrosion inhibitors and rubber accelerators.
Mechanism of Action
The mechanism of action of (2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability . These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)morpholine: Lacks the tert-butyl group, resulting in different physicochemical properties.
4-(4-Nitrophenyl)thiomorpholine: Contains a sulfur atom instead of an oxygen atom in the morpholine ring, leading to increased lipophilicity.
2-(4-Nitrophenyl)pyrrolidine: Features a pyrrolidine ring instead of a morpholine ring, affecting its binding affinity and biological activity.
Uniqueness
(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine is unique due to the presence of both the tert-butyl and nitrophenyl groups, which confer distinct steric and electronic properties. These features make it a valuable scaffold for the design of novel compounds with specific biological activities.
Properties
CAS No. |
920802-58-0 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2R)-4-tert-butyl-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)15-8-9-19-13(10-15)11-4-6-12(7-5-11)16(17)18/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
XGRWJOXQAYLPNA-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)N1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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